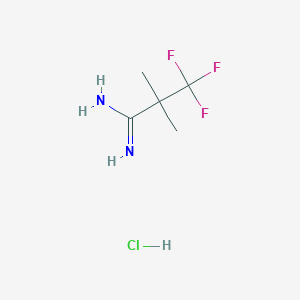
3,3,3-Trifluoro-2,2-dimethylpropanimidamide hydrochloride
Vue d'ensemble
Description
3,3,3-Trifluoro-2,2-dimethylpropanimidamide hydrochloride is a chemical compound with the molecular formula C5H10ClF3N2 It is known for its unique structural features, which include a trifluoromethyl group and a dimethylpropanimidamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoro-2,2-dimethylpropanimidamide hydrochloride typically involves multiple steps. One common method starts with 2,2-dimethyl-malonic acid monomethyl ester as the raw material. The process includes fluoridation, hydrolysis, and acidification reactions . The overall yield of this synthesis route is approximately 49.6%, with specific conditions such as temperature, time, and the amount of reagents being crucial for optimizing the yield .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with adjustments for scale, efficiency, and cost-effectiveness. The use of transition-metal-free decarboxylation reactions has been reported for related compounds, which might be applicable for industrial synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
3,3,3-Trifluoro-2,2-dimethylpropanimidamide hydrochloride undergoes various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield trifluoromethyl ketones, while reduction could produce trifluoromethyl alcohols. Substitution reactions can result in a variety of substituted derivatives .
Applications De Recherche Scientifique
3,3,3-Trifluoro-2,2-dimethylpropanimidamide hydrochloride has several applications in scientific research:
Biology: The compound is used in the study of enzyme inhibitors and other biologically active molecules.
Medicine: Research into potential pharmaceutical applications includes its use in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3,3,3-Trifluoro-2,2-dimethylpropanimidamide hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3,3-Trifluoro-2,2-dimethylpropionic acid: This compound is structurally similar and used in similar applications.
3,3,3-Trifluoro-2,2-dimethylpropionic acid methyl ester: Another related compound with similar properties and uses.
Uniqueness
3,3,3-Trifluoro-2,2-dimethylpropanimidamide hydrochloride is unique due to its specific combination of a trifluoromethyl group and a dimethylpropanimidamide moiety. This structural feature imparts distinct chemical properties, making it valuable for specialized applications in research and industry .
Propriétés
IUPAC Name |
3,3,3-trifluoro-2,2-dimethylpropanimidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3N2.ClH/c1-4(2,3(9)10)5(6,7)8;/h1-2H3,(H3,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQDMRGNHICRIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=N)N)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














